![molecular formula C17H21N3O5S B6562564 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 943105-18-8](/img/structure/B6562564.png)
4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
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Description
4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.12019195 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a synthetic organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This compound features a morpholine ring and a sulfonamide moiety linked to a pyrazole derivative, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's unique structure allows for diverse chemical reactivity due to its functional groups, which include sulfonamide and pyrazole.
Property | Value |
---|---|
Molecular Formula | C16H20N4O4S |
Molecular Weight | 364.42 g/mol |
Functional Groups | Sulfonamide, Pyrazole, Morpholine |
Antidiabetic Potential
Research indicates that this compound demonstrates promising antidiabetic properties. It has been shown to inhibit glucosidase enzymes, which are critical in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels. In vitro studies have confirmed the compound's ability to bind effectively with glucosidase enzymes and inhibit their activity.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These studies indicate that derivatives of this compound may serve as effective enzyme inhibitors, contributing to its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antidiabetic Activity : A study highlighted the inhibition of glucosidase by similar pyrazole derivatives, suggesting a mechanism for glucose regulation .
- Enzyme Inhibition : Research on structurally related sulfonamide compounds demonstrated strong inhibitory activity against AChE and urease, indicating potential therapeutic applications in managing conditions like Alzheimer's disease and urinary tract infections .
- Pharmacokinetics : Further investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary to fully understand its therapeutic potential and safety profile.
Future Directions
The biological activity of this compound presents opportunities for further research in several areas:
- Structural Optimization : Modifying the chemical structure could enhance its biological activity or reduce side effects.
- In Vivo Studies : Conducting animal studies will provide more comprehensive data on efficacy and safety.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could pave the way for new therapeutic options in diabetes management or other conditions.
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-16(26(22,23)19-8-10-25-11-9-19)13(2)20(18-12)17(21)14-4-6-15(24-3)7-5-14/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKKWMELGRVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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